molecular formula C10H12FNO2 B1612841 2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide CAS No. 457948-95-7

2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B1612841
CAS No.: 457948-95-7
M. Wt: 197.21 g/mol
InChI Key: BIZFXUQQUVDGCG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

457948-95-7

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C10H12FNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

BIZFXUQQUVDGCG-UHFFFAOYSA-N

SMILES

CN(C(=O)CC1=CC=C(C=C1)F)OC

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(4-fluorophenyl)acetic acid (15 g, 97.32 mmol, 1.00 equiv) in CH2Cl2 (300 mL) was added methoxy(methyl)amine hydrochloride (11.1 g, 113.79 mmol, 1.20 equiv), 4-dimethylaminopyridine (12 g, 98.22 mmol, 1.00 equiv), 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (28.2 g, 147.10 mmol, 1.50 equiv), and DIEA (37.5 g, 290.14 mmol, 3.00 equiv). The resulting solution was stirred at room temperature for 16 h and then diluted with EtOAc (150 mL). The organics were washed with aqueous 1N HCl (2×150 mL) and brine (2×150 mL). It was then dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified by flash chromatography (silica gel, eluting with EtOAc/petroleum ether (1:3)). This resulted in 18 g (88%) of the title compound as yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 7.29-7.25 (m, 211), 7.03-6.99 (m, 2H), 3.75 (s, 2H), 3.65 (s, 3H), 3.21 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
methoxy(methyl)amine hydrochloride
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 16.7 g (108.4 mmol) (4-fluorophenyl)acetic acid in dry methylene chloride under nitrogen atmosphere was added 13.8 g (141.5 mmol) N,O-dimethyl-hydroxyl amine, 20 mL triethylamine, 14.2 g (119.3 mmol) 4-dimethylaminopyridine (DMAP) and 27 g (140.6 mmol) EDC. The reaction mixture was stirred at RT for 2 hr then transferred to a separatory funnel. The mixture was washed consecutively with 2 N aq. HCl, brine, saturated aq. NaHCO3 and brine. The organic layer was dried over drying agent, filtered and the solvent evaporated under vacuum to give 21 g of the crude title compound which was used without further purification. 1H-NMR (CDCl3): δ: 7.26 (2 H, m), 7.02 (2 H, m), 3.77 (2 H, s), 3.65 (3 H, s), 3.21 (3 H, s).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
catalyst
Reaction Step One

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